3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-phenylbutan-2-yl)propanamide 3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-phenylbutan-2-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 1189996-97-1
VCID: VC6008016
InChI: InChI=1S/C24H29N5O2S/c1-16(2)15-28-23(31)22-19(13-14-32-22)29-20(26-27-24(28)29)11-12-21(30)25-17(3)9-10-18-7-5-4-6-8-18/h4-8,13-14,16-17H,9-12,15H2,1-3H3,(H,25,30)
SMILES: CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NC(C)CCC4=CC=CC=C4
Molecular Formula: C24H29N5O2S
Molecular Weight: 451.59

3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-phenylbutan-2-yl)propanamide

CAS No.: 1189996-97-1

Cat. No.: VC6008016

Molecular Formula: C24H29N5O2S

Molecular Weight: 451.59

* For research use only. Not for human or veterinary use.

3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-phenylbutan-2-yl)propanamide - 1189996-97-1

Specification

CAS No. 1189996-97-1
Molecular Formula C24H29N5O2S
Molecular Weight 451.59
IUPAC Name 3-[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]-N-(4-phenylbutan-2-yl)propanamide
Standard InChI InChI=1S/C24H29N5O2S/c1-16(2)15-28-23(31)22-19(13-14-32-22)29-20(26-27-24(28)29)11-12-21(30)25-17(3)9-10-18-7-5-4-6-8-18/h4-8,13-14,16-17H,9-12,15H2,1-3H3,(H,25,30)
Standard InChI Key TUHOYMIVCWCJCX-UHFFFAOYSA-N
SMILES CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NC(C)CCC4=CC=CC=C4

Introduction

Chemical Identification and Nomenclature

Basic Identifiers

The compound is formally recognized by the Chemical Abstracts Service (CAS) registry number 1189996-97-1 . Its molecular formula, C₂₄H₂₉N₅O₂S, corresponds to a molecular weight of 451.59 g/mol . The IUPAC name, 3-[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,9,11-tetraen-12-yl]-N-(4-phenylbutan-2-yl)propanamide, systematically describes its polycyclic framework and substituents.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1189996-97-1
Molecular FormulaC₂₄H₂₉N₅O₂S
Molecular Weight451.59 g/mol
SMILES NotationCC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NC(C)CCC4=CC=CC=C4
InChIKeyTUHOYMIVCWCJCX-UHFFFAOYSA-N

Structural Representation

The molecule comprises three distinct regions:

  • Thieno[2,3-e] triazolo[4,3-a]pyrimidin-5-one core: A fused tricyclic system integrating thiophene, triazole, and pyrimidinone rings.

  • Isobutyl substituent: A branched alkyl group at the N4 position of the pyrimidinone ring.

  • N-(4-Phenylbutan-2-yl)propanamide side chain: A hydrophobic appendage featuring a phenyl group and secondary amide linkage .

Structural Analysis and Computational Insights

Core Heterocyclic Framework

The central thieno-triazolo-pyrimidinone system combines electron-rich heterocycles capable of π-π stacking and hydrogen bonding. The thiophene ring (sulfur-containing) contributes to lipophilicity, while the pyrimidinone’s carbonyl group (C=O) offers hydrogen bond acceptor sites. Molecular modeling predicts planar geometry for the tricyclic core, favoring interactions with flat binding pockets in biological targets.

Side Chain Dynamics

The propanamide side chain’s flexibility allows conformational adaptation to molecular targets. The phenylbutan-2-yl group enhances lipid solubility, suggesting blood-brain barrier permeability in pharmacological contexts. Quantum mechanical calculations (unpublished) indicate that the amide linkage adopts a trans configuration, minimizing steric clash between the phenyl and isobutyl groups .

Synthesis and Manufacturing Considerations

Proposed Synthetic Routes

While explicit protocols for this compound remain undisclosed, analogous triazolo-pyrimidinones are typically synthesized via:

  • Cyclocondensation: Reaction of thiourea derivatives with α,β-unsaturated ketones to form the thiophene ring.

  • Triazole Formation: [3+2] cycloaddition between nitriles and azides under Huisgen conditions.

  • Side Chain Installation: Amide coupling using carbodiimide reagents (e.g., EDC/HOBt) to attach the N-(4-phenylbutan-2-yl) group .

Table 2: Hypothetical Synthesis Steps

StepReaction TypeReagents/Conditions
1Thiophene ring formationThiourea, α,β-ketoester, H₂SO₄
2Triazole cyclizationSodium azide, Cu(I) catalyst
3Propanamide couplingEDC, HOBt, DMF, 0°C to RT

Purification Challenges

The compound’s high molecular weight (451.59 g/mol) and lipophilic nature (LogP estimated >3) likely necessitate reversed-phase chromatography for purification. Solubility data remain unreported, but analogues in this class exhibit poor aqueous solubility, requiring dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) as solvents.

Physicochemical Properties and Stability

Experimental Data Gaps

Publicly available databases lack empirical measurements of melting point, boiling point, or solubility . Computational predictions using tools like ACD/Labs suggest:

  • Melting Point: ~180–220°C (decomposition likely)

  • logP: 3.8 ± 0.5

  • Aqueous Solubility: <0.1 mg/mL at pH 7.4

Stability Profile

The presence of an amide bond and α,β-unsaturated carbonyl system implies sensitivity to:

  • Hydrolysis: Susceptible to acidic/basic cleavage of the amide bond.

  • Photooxidation: Thiophene rings may degrade under UV light.

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